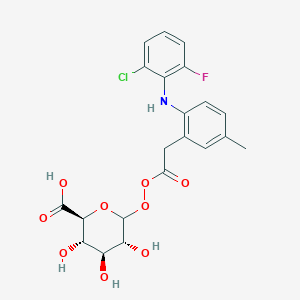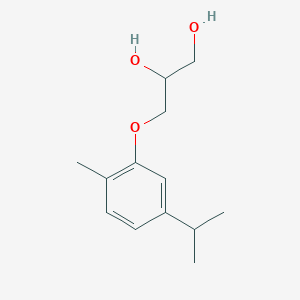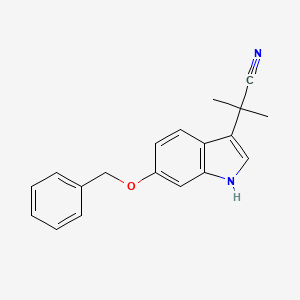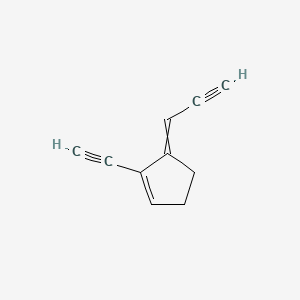
1-Ethynyl-5-prop-2-ynylidenecyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-5-prop-2-ynylidenecyclopentene is an organic compound with the molecular formula C10H8 It is a cyclopentene derivative characterized by the presence of ethynyl and propynylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-5-prop-2-ynylidenecyclopentene can be achieved through palladium-catalyzed alkynylative [5 + 1] carboannulation of 1,3-diarylprop-2-yn-1-yl acetates with terminal alkynes. This method involves C–H functionalization and the use of copper-promoted palladium catalysts . The reaction conditions typically include the use of palladium acetate, copper iodide, and a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-5-prop-2-ynylidenecyclopentene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-5-prop-2-ynylidenecyclopentene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
1-Ethynyl-5-prop-2-ynylidenecyclopentene can be compared with other similar compounds, such as:
Cyclopentene derivatives: Compounds with similar cyclopentene structures but different substituents.
Alkynyl-substituted cyclopentenes: Compounds with alkynyl groups attached to the cyclopentene ring.
Similar Compounds
Cyclopentene, 1-ethynyl-5-(2-propynylidene)-: A closely related compound with similar structural features.
Cyclopentene, 1-ethynyl-5-(2-propynylidene)- (9CI): Another similar compound with slight variations in the substituents.
Propriétés
Formule moléculaire |
C10H8 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-ethynyl-5-prop-2-ynylidenecyclopentene |
InChI |
InChI=1S/C10H8/c1-3-6-10-8-5-7-9(10)4-2/h1-2,6-7H,5,8H2 |
Clé InChI |
WKRPFGBSJYRAAR-UHFFFAOYSA-N |
SMILES canonique |
C#CC=C1CCC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


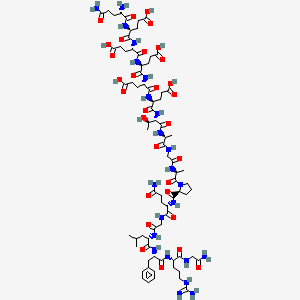
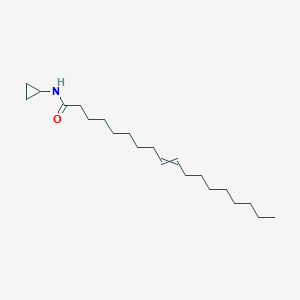

![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)


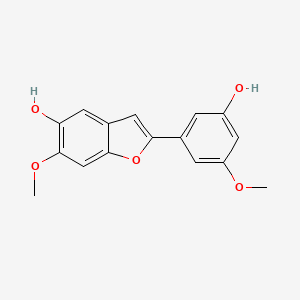

![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

